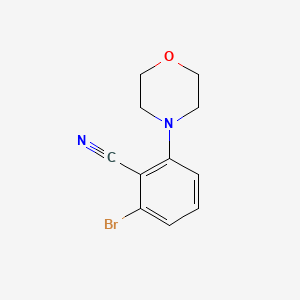

2-Bromo-6-morpholinobenzonitrile

CAS No.: 1129540-65-3

Cat. No.: VC2557618

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1129540-65-3 |

|---|---|

| Molecular Formula | C11H11BrN2O |

| Molecular Weight | 267.12 g/mol |

| IUPAC Name | 2-bromo-6-morpholin-4-ylbenzonitrile |

| Standard InChI | InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 |

| Standard InChI Key | HKIGGSMIIBGCKZ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C(=CC=C2)Br)C#N |

| Canonical SMILES | C1COCCN1C2=C(C(=CC=C2)Br)C#N |

Introduction

Chemical Structure and Basic Properties

2-Bromo-6-morpholinobenzonitrile is an organic compound characterized by a benzene ring substituted with three key functional groups: a bromo (Br) group at position 2, a morpholino group at position 6, and a nitrile (CN) group. The morpholino group consists of a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, similar to the structure found in 2-Morpholino-5-nitrobenzonitrile.

Structural Characteristics

The compound exhibits a unique structure with the following features:

-

A benzene core providing an aromatic backbone

-

A bromo substituent that acts as a good leaving group and allows for further functionalization

-

A morpholino ring that contributes to the compound's solubility profile and potential biological activity

-

A cyano group that introduces polarity and can participate in various chemical transformations

Physical Properties

Based on analyses of structural analogs, the predicted physical properties of 2-Bromo-6-morpholinobenzonitrile are presented in Table 1.

Table 1: Estimated Physical Properties of 2-Bromo-6-morpholinobenzonitrile

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O | Structural calculation |

| Molecular Weight | ~267 g/mol | Sum of atomic weights |

| Physical State | Crystalline solid | Based on similar benzonitriles |

| Melting Point | 90-120°C | Comparison with similar compounds |

| Solubility | Moderately soluble in organic solvents; limited water solubility | Based on functional group analysis |

Synthesis Approaches

Nucleophilic Aromatic Substitution

One likely approach involves nucleophilic aromatic substitution of a dihalogenated benzonitrile with morpholine. This approach would be similar to established methods for creating morpholino-substituted aromatic compounds.

Table 2: Proposed Nucleophilic Aromatic Substitution Route

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| 1 | 2,6-Dibromobenzonitrile, Morpholine | Base (e.g., K₂CO₃), Polar aprotic solvent (DMF), 80-100°C, 12-24h | 60-80% |

| 2 | Purification | Column chromatography or recrystallization | 70-90% recovery |

This synthetic approach relies on the enhanced reactivity of halogenated benzonitriles toward nucleophilic substitution, particularly when activated by electron-withdrawing groups like the nitrile functionality .

Alternative Approach via Cyanation

Another potential synthetic route could involve cyanation of 2-bromo-6-morpholinobenzene using copper-catalyzed cyanation reactions.

Table 3: Cyanation Approach

Key Reaction Considerations

The synthesis of 2-Bromo-6-morpholinobenzonitrile would likely face several challenges that should be addressed:

-

Regioselectivity in substitution reactions

-

Potential for multiple substitution products

-

Purification challenges due to similar polarity of potential byproducts

-

Stability of the cyano group under reaction conditions

Drawing from the synthesis of related compounds like 2-fluoro-6-bromobenzonitrile, careful temperature control and reaction monitoring would be essential to optimize yields .

Chemical Reactivity Profile

Reactivity of Functional Groups

The three distinct functional groups in 2-Bromo-6-morpholinobenzonitrile contribute to its unique reactivity profile, allowing for diverse chemical transformations.

Bromo Substituent Reactivity

The bromo group serves as an excellent site for further functionalization through various metal-catalyzed cross-coupling reactions. This potential is comparable to what has been observed in other bromobenzene derivatives, such as:

-

Suzuki-Miyaura coupling with boronic acids/esters

-

Stille coupling with organostannanes

-

Sonogashira coupling with terminal alkynes

-

Buchwald-Hartwig amination with amines

The presence of both a bromo group and a cyano group on the same aromatic ring would create interesting electronic effects, potentially influencing the selectivity and efficiency of these transformations.

Morpholino Group Properties

The morpholino group contributes several important characteristics to the compound:

-

Basic nitrogen that can act as a hydrogen bond acceptor

-

Potential for protonation at physiological pH

-

Steric bulk that can influence reaction outcomes and biological interactions

-

Modification of the compound's lipophilicity and solubility profile

These characteristics bear similarity to those observed in 2-Morpholino-5-nitrobenzonitrile, which shows specific interactions with biomolecules and can influence cellular processes.

Cyano Group Transformations

The cyano (nitrile) group can undergo various transformations, including:

-

Hydrolysis to carboxylic acids

-

Reduction to amines or aldehydes

-

Addition reactions with organometallic reagents

-

Cycloaddition reactions to form heterocycles

This versatility makes the cyano group a valuable handle for further structural elaboration, as demonstrated in the reactivity of related benzonitrile compounds .

| Structural Feature | Potential Biological Activity | Analogous Compounds |

|---|---|---|

| Morpholino group | Enzyme inhibition, receptor modulation | Morpholino oligomers |

| Bromo substituent | Site for bioconjugation, fine-tuning of activity | Brominated pharmaceuticals |

| Cyano group | Hydrogen bond acceptor, bioisostere of carboxylic groups | Benzonitrile-based drugs |

Role in Chemical Synthesis

2-Bromo-6-morpholinobenzonitrile could serve as a valuable synthetic intermediate in the preparation of more complex molecules. The bromo substituent provides a reactive site for further elaboration through cross-coupling reactions, while the cyano group can be transformed into various other functional groups.

This compound could potentially be employed in:

-

Synthesis of heterocyclic compounds

-

Preparation of functionalized benzamides through nitrile hydrolysis

-

Development of ligands for metal complexation

-

Building blocks for polymeric materials

Analytical Applications

The distinct structural features of 2-Bromo-6-morpholinobenzonitrile might make it useful as:

-

A reference standard in chromatographic analyses

-

A model compound for studying substitution effects in spectroscopic studies

-

A starting material for preparing chemical probes

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on structural analysis and comparison with related compounds, the expected spectroscopic properties of 2-Bromo-6-morpholinobenzonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would show:

-

Aromatic protons (3H) as a complex pattern in the δ 7.0-8.0 ppm region

-

Morpholine protons (8H) as two sets of signals around δ 3.0-4.0 ppm

The expected ¹³C NMR would feature:

-

Aromatic carbon signals in the δ 110-160 ppm range

-

Nitrile carbon signal around δ 115-120 ppm

-

Morpholine carbon signals in the δ 45-70 ppm region

Infrared Spectroscopy

Key IR absorption bands would likely include:

-

C≡N stretching at approximately 2200-2240 cm⁻¹

-

C-Br stretching around 550-650 cm⁻¹

-

C-O-C stretching from the morpholine ring at 1050-1150 cm⁻¹

-

Aromatic C=C stretching at 1450-1600 cm⁻¹

Mass Spectrometry

In mass spectrometric analysis, characteristic fragmentation patterns would likely include:

-

Molecular ion peak at m/z ~267/269 (showing characteristic bromine isotope pattern)

-

Loss of the morpholine group (m/z ~87)

-

Fragmentation of the aromatic core

Chromatographic Behavior

In chromatographic separations, 2-Bromo-6-morpholinobenzonitrile would likely exhibit retention behavior similar to other moderately polar aromatic compounds. Based on similar structures:

Table 5: Predicted Chromatographic Properties

| Chromatographic Method | Predicted Behavior | Suitable Conditions |

|---|---|---|

| Reverse-phase HPLC | Moderate retention | C18 column, methanol/water gradient |

| Normal-phase TLC | Rf ~0.3-0.5 | Ethyl acetate/hexane (3:7) |

| GC | Requires derivatization | High temperature program needed |

Comparison with Related Compounds

To better understand the properties of 2-Bromo-6-morpholinobenzonitrile, it is useful to compare it with structurally related compounds.

Table 6: Comparison with Structurally Related Compounds

The comparison highlights how subtle structural changes can significantly impact a compound's physical properties, reactivity, and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume